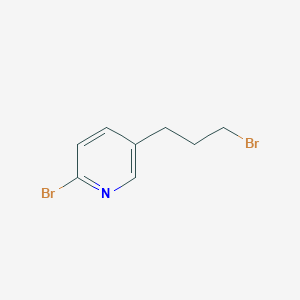
2-Bromo-5-(3-bromopropyl)pyridine
Cat. No. B8701577
M. Wt: 278.97 g/mol
InChI Key: WIILGEDIDYFKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518976B2
Procedure details


300 mg (1.38 mmol) of 3-(6-bromopyridin-3-yl)propan-1-ol were stirred in 5 ml of hydrobromic acid (33% in acetic acid) at 80° C. for 6 h. After concentrating, a potassium carbonate solution was added, the resulting mixture was extracted with ethyl acetate, and the organic phase was separated and concentrated. Yield: 368 mg (95%).


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10]O)=[CH:4][CH:3]=1.[BrH:12]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][Br:12])=[CH:6][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=N1)CCCO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a potassium carbonate solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=NC=C(C=C1)CCCBr
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
